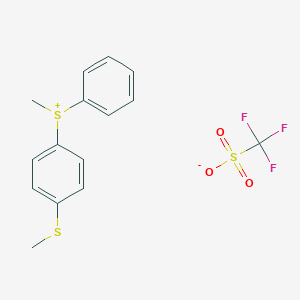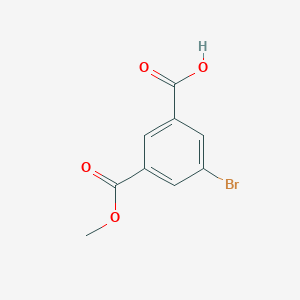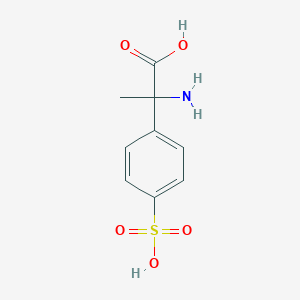
3-(4-Pyridyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridyl)-2-propen-1-ol: is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Aldol Condensation:
Reactants: 4-pyridinecarboxaldehyde and acetaldehyde.
Catalyst: Base such as sodium hydroxide.
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The aldehyde and acetaldehyde undergo aldol condensation to form 3-(4-pyridyl)-2-propen-1-ol.
-
Heck Reaction:
Reactants: 4-bromopyridine and allyl alcohol.
Catalyst: Palladium complex.
Conditions: The reaction is performed under an inert atmosphere at elevated temperatures.
Procedure: The Heck reaction couples the 4-bromopyridine with allyl alcohol to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale aldol condensation due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidation of the allylic alcohol group to form 3-(4-pyridyl)-2-propenal.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduction of the allylic alcohol group to form 3-(4-pyridyl)-2-propanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Products: Substitution of the hydroxyl group to form 3-(4-pyridyl)-2-propenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Thionyl chloride in anhydrous dichloromethane.
Major Products:
Oxidation: 3-(4-pyridyl)-2-propenal.
Reduction: 3-(4-pyridyl)-2-propanol.
Substitution: 3-(4-pyridyl)-2-propenyl chloride.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for developing drugs targeting neurological pathways.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-pyridyl)-2-propen-1-ol involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, coordinating with metal centers in enzymes or catalysts. Its allylic alcohol group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Comparación Con Compuestos Similares
3-(3-Pyridyl)-2-propen-1-ol: Similar structure but with the pyridine ring at the 3-position.
3-(2-Pyridyl)-2-propen-1-ol: Pyridine ring at the 2-position.
3-(4-Pyridyl)-2-propanol: Reduced form of 3-(4-pyridyl)-2-propen-1-ol.
Uniqueness:
This compound is unique due to its specific positioning of the pyridine ring and the allylic alcohol group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
Propiedades
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)



![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)






![7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One](/img/structure/B63761.png)
